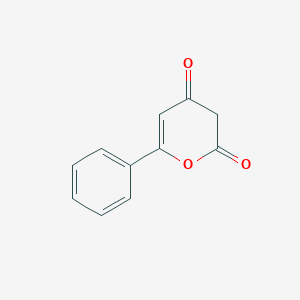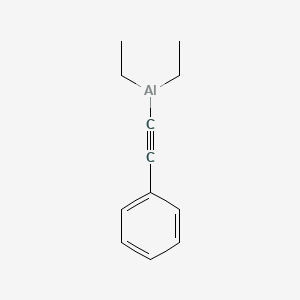
Diethyl(phenylethynyl)alumane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl(phenylethynyl)alumane is an organoaluminum compound with the chemical formula C12H15Al It is characterized by the presence of an aluminum atom bonded to two ethyl groups and a phenylethynyl group
準備方法
Synthetic Routes and Reaction Conditions
Diethyl(phenylethynyl)alumane can be synthesized through the reaction of diethylaluminum chloride with phenylacetylene. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction is carried out at low temperatures to control the reactivity of the aluminum compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes using larger reactors, maintaining strict control over reaction conditions, and ensuring the purity of reagents to achieve high yields and consistent product quality.
化学反応の分析
Types of Reactions
Diethyl(phenylethynyl)alumane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form aluminum oxides and other by-products.
Reduction: It can participate in reduction reactions, often acting as a reducing agent.
Substitution: The ethyl groups or the phenylethynyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and peroxides.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenating agents and other electrophiles are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aluminum oxides, while substitution reactions can produce a variety of organoaluminum compounds with different functional groups.
科学的研究の応用
Diethyl(phenylethynyl)alumane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Materials Science: The compound is explored for its potential in creating novel materials with unique properties.
Medicine: Research is ongoing to investigate its potential use in drug development and delivery systems.
Industry: It is used in the production of specialty chemicals and advanced materials.
作用機序
The mechanism of action of diethyl(phenylethynyl)alumane involves its ability to donate or accept electrons, making it a versatile reagent in various chemical reactions. The aluminum atom can coordinate with other molecules, facilitating reactions such as polymerization and catalysis. The phenylethynyl group provides additional reactivity, allowing for the formation of complex organic structures.
類似化合物との比較
Similar Compounds
Triethylaluminum: Another organoaluminum compound with three ethyl groups bonded to aluminum.
Diethylaluminum chloride: Similar in structure but with a chloride group instead of the phenylethynyl group.
Phenylaluminum dichloride: Contains a phenyl group and two chloride groups bonded to aluminum.
Uniqueness
Diethyl(phenylethynyl)alumane is unique due to the presence of the phenylethynyl group, which imparts distinct reactivity and potential applications compared to other organoaluminum compounds. This makes it valuable in specialized synthetic processes and materials development.
特性
CAS番号 |
5075-59-2 |
|---|---|
分子式 |
C12H15Al |
分子量 |
186.23 g/mol |
IUPAC名 |
diethyl(2-phenylethynyl)alumane |
InChI |
InChI=1S/C8H5.2C2H5.Al/c1-2-8-6-4-3-5-7-8;2*1-2;/h3-7H;2*1H2,2H3; |
InChIキー |
ZRZJHDBFXFMFAT-UHFFFAOYSA-N |
正規SMILES |
CC[Al](CC)C#CC1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Ethyl-8-methyl[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B14737546.png)
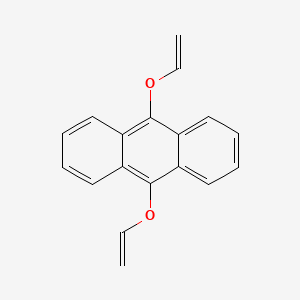
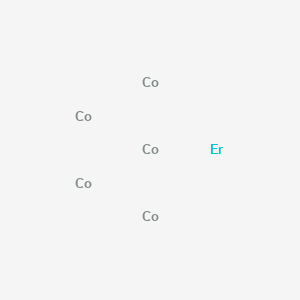
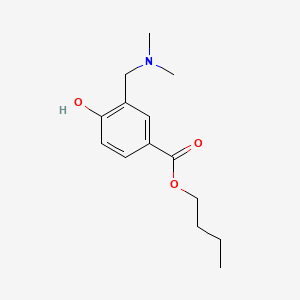

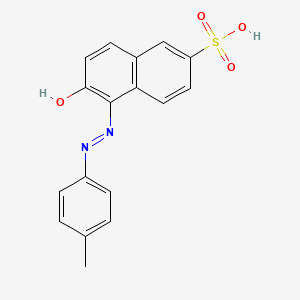

![1,4-Di-[2-(5-phenyloxadiazolyl)]-benzol](/img/structure/B14737575.png)
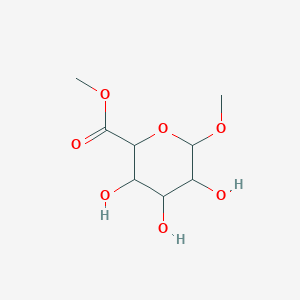
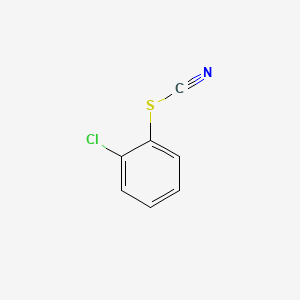
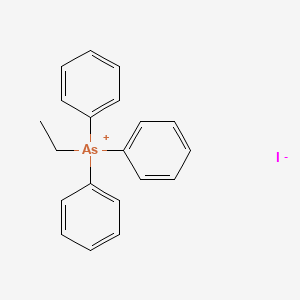
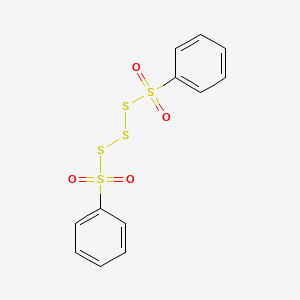
![5-[(3-Formyl-4-hydroxyphenyl)methyl]-2-hydroxybenzaldehyde](/img/structure/B14737603.png)
